molecular formula C15H20N6O2S2 B3203426 2-methyl-N-[6-({[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide CAS No. 1021256-13-2

2-methyl-N-[6-({[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide

Cat. No.: B3203426
CAS No.: 1021256-13-2
M. Wt: 380.5 g/mol
InChI Key: YRNJKBVDOLEFSN-UHFFFAOYSA-N
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Description

2-methyl-N-[6-({[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide is a complex organic compound that features a pyridazine ring, a thiadiazole ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[6-({[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved through the reaction of appropriate hydrazine derivatives with carbon disulfide and subsequent cyclization.

    Attachment of the Pyridazine Ring: The thiadiazole derivative is then reacted with a suitable pyridazine precursor under conditions that promote nucleophilic substitution.

    Formation of the Propanamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[6-({[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-methyl-N-[6-({[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, thereby modulating their activity. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-[6-({[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide: shares structural similarities with other compounds containing pyridazine and thiadiazole rings.

    Other Similar Compounds: Compounds such as this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-N-[6-[2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]ethyl]sulfanylpyridazin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2S2/c1-4-5-13-20-21-15(25-13)17-11(22)8-24-12-7-6-10(18-19-12)16-14(23)9(2)3/h6-7,9H,4-5,8H2,1-3H3,(H,16,18,23)(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNJKBVDOLEFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N-[6-({[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide
Reactant of Route 2
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2-methyl-N-[6-({[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide
Reactant of Route 3
Reactant of Route 3
2-methyl-N-[6-({[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide
Reactant of Route 4
Reactant of Route 4
2-methyl-N-[6-({[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide
Reactant of Route 5
Reactant of Route 5
2-methyl-N-[6-({[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide
Reactant of Route 6
Reactant of Route 6
2-methyl-N-[6-({[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide

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